27-Hydroxyavermectin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

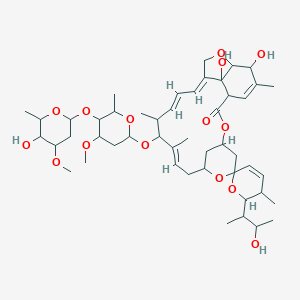

27-Hydroxyavermectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone compound that is widely used as an anthelmintic and insecticide. 27-Hydroxyavermectin is a potent modulator of the activity of gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in nematodes and arthropods, leading to paralysis and death of the target organisms. In recent years, 27-Hydroxyavermectin has gained increasing attention as a potential tool for scientific research due to its unique properties and mechanisms of action.

Mechanism Of Action

The mechanism of action of 27-Hydroxyavermectin involves its interaction with 27-Hydroxyavermectin and glutamate-gated chloride channels in the target organisms. These channels are responsible for the regulation of chloride ion flux across the cell membrane, which is critical for the proper functioning of the nervous system. 27-Hydroxyavermectin binds to the receptor site of these channels, leading to the opening of the channel and the influx of chloride ions into the cell. This results in hyperpolarization of the cell membrane and inhibition of neuronal activity, leading to paralysis and death of the target organism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 27-Hydroxyavermectin are highly specific to the target organism and depend on the concentration and duration of exposure. In nematodes and arthropods, it causes rapid paralysis and death by disrupting the normal functioning of the nervous system. In mammals, however, it has a much lower affinity for the 27-Hydroxyavermectin and glutamate-gated channels, and its effects are generally limited to mild sedation and muscle relaxation.

Advantages And Limitations For Lab Experiments

The advantages of using 27-Hydroxyavermectin for lab experiments include its high potency, specificity, and versatility. It can be used to study a wide range of organisms and physiological processes, and its effects can be easily controlled and manipulated by varying the concentration and duration of exposure. Its low toxicity to mammals also makes it a relatively safe and convenient tool for scientific research.

The limitations of using 27-Hydroxyavermectin for lab experiments include its high cost and limited availability, as well as the potential for off-target effects in some organisms. Its specificity for 27-Hydroxyavermectin and glutamate-gated channels means that it may not be effective against organisms that do not possess these channels, and its effects may be influenced by other factors such as pH, temperature, and the presence of other chemicals.

Future Directions

There are several potential future directions for the use of 27-Hydroxyavermectin in scientific research. These include:

1. Development of new anthelmintic drugs based on the structure and mechanism of action of 27-Hydroxyavermectin.

2. Investigation of the role of 27-Hydroxyavermectin and glutamate-gated channels in the regulation of synaptic plasticity and neuronal development in mammals.

3. Development of new insecticides that are more selective and environmentally friendly than traditional chemical pesticides.

4. Study of the effects of 27-Hydroxyavermectin on the gut microbiome of nematodes and its potential as a tool for controlling parasitic infections.

5. Investigation of the potential therapeutic applications of 27-Hydroxyavermectin in neurological disorders such as epilepsy and Alzheimer's disease.

Conclusion

In conclusion, 27-Hydroxyavermectin is a unique and versatile tool for scientific research with a wide range of potential applications. Its ability to modulate 27-Hydroxyavermectin and glutamate-gated channels makes it a valuable tool for studying the function and regulation of these channels in various organisms, and its effectiveness against parasitic nematodes and insects makes it a promising candidate for the development of new drugs and insecticides. Further research is needed to fully understand the mechanisms and potential applications of this compound.

Synthesis Methods

27-Hydroxyavermectin is synthesized by the chemical modification of avermectin, which is extracted from the fermentation broth of Streptomyces avermitilis. The synthesis involves the selective hydroxylation of the C-27 position of the avermectin molecule, which is achieved through the use of a specific hydroxylating agent and a catalyst. The resulting 27-hydroxyavermectin is purified by chromatography and crystallization, yielding a white crystalline powder with high purity and potency.

Scientific Research Applications

27-Hydroxyavermectin has a wide range of potential applications in scientific research, particularly in the fields of neuroscience, parasitology, and entomology. Its ability to modulate 27-Hydroxyavermectin and glutamate-gated channels makes it a valuable tool for studying the function and regulation of these channels in various organisms. It has been used to investigate the mechanisms of neurotransmission, synaptic plasticity, and neuronal development in nematodes, insects, and mammals.

In parasitology, 27-Hydroxyavermectin has been shown to be highly effective against a variety of parasitic nematodes, including those that cause diseases such as river blindness and lymphatic filariasis. Its unique mechanism of action makes it a promising candidate for the development of new anthelmintic drugs that can overcome the problem of drug resistance.

In entomology, 27-Hydroxyavermectin has been used to study the physiology and behavior of insects, particularly those that are pests of crops and animals. Its ability to disrupt the nervous system of insects makes it a potential tool for the development of new insecticides that are more selective and environmentally friendly than traditional chemical pesticides.

properties

CAS RN |

109084-58-4 |

|---|---|

Product Name |

27-Hydroxyavermectin |

Molecular Formula |

C48H72O15 |

Molecular Weight |

889.1 g/mol |

IUPAC Name |

(10'E,14'E,16'E)-21',24'-dihydroxy-2-(3-hydroxybutan-2-yl)-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O15/c1-24-12-11-13-32-23-56-45-40(50)27(4)18-35(48(32,45)53)46(52)59-34-19-33(62-47(22-34)17-16-26(3)43(63-47)28(5)29(6)49)15-14-25(2)42(24)60-39-21-37(55-10)44(31(8)58-39)61-38-20-36(54-9)41(51)30(7)57-38/h11-14,16-18,24,26,28-31,33-45,49-51,53H,15,19-23H2,1-10H3/b12-11+,25-14+,32-13+ |

InChI Key |

IFPQZHOHGRNWKU-GSMUDJLUSA-N |

Isomeric SMILES |

CC1/C=C/C=C/2\COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(/C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)\C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C(C)O)C)O |

synonyms |

27-hydroxyavermectin 27-OH-avermectin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)

![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)